molecular formula C13H11BBrFO3 B1437027 3-(Benzyloxy)-6-bromo-2-fluorophenylboronic acid CAS No. 957035-10-8

3-(Benzyloxy)-6-bromo-2-fluorophenylboronic acid

Cat. No.: B1437027
CAS No.: 957035-10-8
M. Wt: 324.94 g/mol
InChI Key: JAERYDUIJCJVFJ-UHFFFAOYSA-N
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Description

3-(Benzyloxy)-6-bromo-2-fluorophenylboronic acid is an organoboron compound that plays a significant role in organic synthesis, particularly in the Suzuki-Miyaura coupling reaction. This compound is characterized by the presence of a boronic acid group attached to a phenyl ring substituted with benzyloxy, bromo, and fluoro groups. These functional groups contribute to its reactivity and utility in various chemical transformations.

Scientific Research Applications

3-(Benzyloxy)-6-bromo-2-fluorophenylboronic acid has diverse applications in scientific research, including:

    Chemistry: Used as a building block in the synthesis of complex organic molecules, particularly in the formation of carbon-carbon bonds through Suzuki-Miyaura coupling.

    Biology: Employed in the development of boron-containing compounds for biological studies, including enzyme inhibitors and receptor ligands.

    Medicine: Investigated for its potential use in drug discovery and development, particularly in the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients.

    Industry: Utilized in the production of advanced materials, such as polymers and electronic components, due to its unique reactivity and functional group compatibility.

Mechanism of Action

Target of Action

Boronic acids, in general, are known to be used in the suzuki-miyaura cross-coupling reaction . This reaction is a type of palladium-catalyzed cross-coupling process, which allows the formation of carbon-carbon bonds by coupling a boronic acid with a halide .

Mode of Action

In the Suzuki-Miyaura cross-coupling reaction, the 3-(Benzyloxy)-6-bromo-2-fluorophenylboronic acid would interact with a palladium catalyst. The reaction involves two key steps: oxidative addition and transmetalation . In the oxidative addition step, the palladium catalyst oxidizes by donating electrons to form a new palladium-carbon bond with an electrophilic organic group . In the transmetalation step, the boronic acid transfers the organic group from boron to palladium .

Biochemical Pathways

The suzuki-miyaura cross-coupling reaction, in which this compound participates, is a key process in the synthesis of various organic compounds . This reaction can lead to the formation of complex organic structures, potentially affecting various biochemical pathways depending on the specific compounds being synthesized.

Result of Action

As a participant in the suzuki-miyaura cross-coupling reaction, this compound contributes to the formation of carbon-carbon bonds, enabling the synthesis of complex organic structures . The resulting compounds could have various effects at the molecular and cellular level, depending on their specific structures and properties.

Action Environment

The action of this compound, like other boronic acids used in the Suzuki-Miyaura cross-coupling reaction, can be influenced by various environmental factors. These include the presence of a palladium catalyst, the pH of the environment, and the temperature . The reaction conditions need to be carefully controlled to ensure the efficiency and selectivity of the cross-coupling reaction.

Safety and Hazards

Safety data for a similar compound, “3-(Benzyloxy)phenylboronic acid”, indicates that it may cause skin and eye irritation, and may be harmful if swallowed . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray and to use only outdoors or in a well-ventilated area .

Future Directions

The use of boronic acids in chemical synthesis, particularly in cross-coupling reactions, continues to be an active area of research. Future directions may include the development of new synthetic methods and applications in the synthesis of complex organic molecules .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Benzyloxy)-6-bromo-2-fluorophenylboronic acid typically involves the following steps:

    Bromination: The starting material, 3-(Benzyloxy)-2-fluorophenylboronic acid, undergoes bromination using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a catalyst like iron or aluminum chloride.

    Benzyloxylation: The brominated intermediate is then subjected to benzyloxylation, where a benzyl group is introduced using benzyl chloride in the presence of a base such as potassium carbonate.

    Boronic Acid Formation: The final step involves the formation of the boronic acid group through a reaction with a boron-containing reagent like boronic acid or boronate ester under appropriate conditions.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity. Continuous flow reactors and automated systems are often employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

3-(Benzyloxy)-6-bromo-2-fluorophenylboronic acid undergoes various types of chemical reactions, including:

    Suzuki-Miyaura Coupling: This reaction involves the coupling of the boronic acid with an aryl or vinyl halide in the presence of a palladium catalyst and a base. The reaction forms a carbon-carbon bond, resulting in the formation of biaryl or styrene derivatives.

    Oxidation: The boronic acid group can be oxidized to form the corresponding phenol using oxidizing agents such as hydrogen peroxide or sodium perborate.

    Substitution: The bromo and fluoro substituents on the phenyl ring can undergo nucleophilic substitution reactions with nucleophiles like amines or thiols, leading to the formation of substituted derivatives.

Common Reagents and Conditions

    Suzuki-Miyaura Coupling: Palladium catalyst (e.g., Pd(PPh3)4), base (e.g., potassium carbonate), solvent (e.g., toluene or ethanol), temperature (80-100°C).

    Oxidation: Hydrogen peroxide or sodium perborate, solvent (e.g., water or methanol), temperature (room temperature to 50°C).

    Substitution: Nucleophiles (e.g., amines or thiols), base (e.g., sodium hydroxide), solvent (e.g., dimethylformamide or acetonitrile), temperature (room temperature to 80°C).

Major Products

    Suzuki-Miyaura Coupling: Biaryl or styrene derivatives.

    Oxidation: Corresponding phenol.

    Substitution: Substituted derivatives with nucleophiles.

Comparison with Similar Compounds

Similar Compounds

    3-(Benzyloxy)-2-fluorophenylboronic acid: Lacks the bromo substituent, resulting in different reactivity and selectivity.

    3-(Benzyloxy)-6-chloro-2-fluorophenylboronic acid: Contains a chloro substituent instead of bromo, leading to variations in chemical behavior.

    3-(Benzyloxy)-6-bromo-2-methylphenylboronic acid: Substitutes the fluoro group with a methyl group, affecting the compound’s properties and applications.

Uniqueness

3-(Benzyloxy)-6-bromo-2-fluorophenylboronic acid is unique due to the combination of benzyloxy, bromo, and fluoro substituents on the phenyl ring. This specific arrangement of functional groups imparts distinct reactivity and selectivity, making it a valuable reagent in organic synthesis and various scientific research applications.

Properties

IUPAC Name

(6-bromo-2-fluoro-3-phenylmethoxyphenyl)boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11BBrFO3/c15-10-6-7-11(13(16)12(10)14(17)18)19-8-9-4-2-1-3-5-9/h1-7,17-18H,8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JAERYDUIJCJVFJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=C(C=CC(=C1F)OCC2=CC=CC=C2)Br)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11BBrFO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60659376
Record name [3-(Benzyloxy)-6-bromo-2-fluorophenyl]boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60659376
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

324.94 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

957035-10-8
Record name [3-(Benzyloxy)-6-bromo-2-fluorophenyl]boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60659376
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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